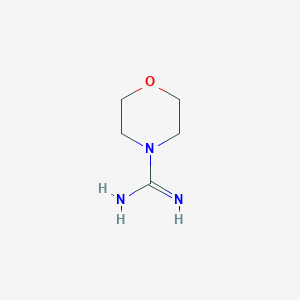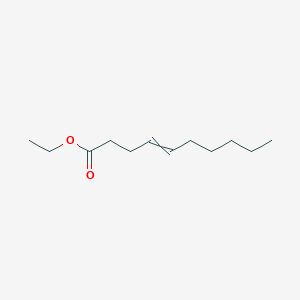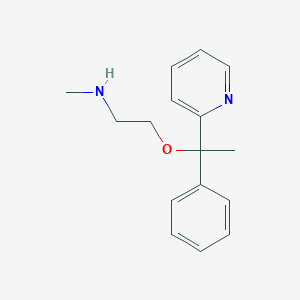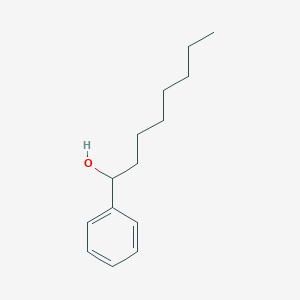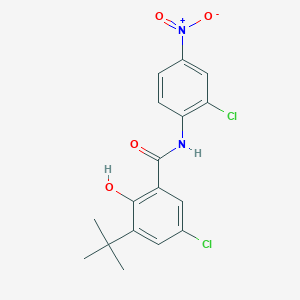
5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide, also known as Nitrotriazole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of salicylanilide and is known for its unique properties that make it suitable for a wide range of research applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of tubulin, a protein that is involved in the formation of microtubules, which are essential for cell division.
Biochemische Und Physiologische Effekte
5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of various microorganisms such as bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide in lab experiments is its unique properties that make it suitable for a wide range of research applications. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide. One of the main areas of research is the development of new derivatives of this compound that exhibit enhanced properties and reduced toxicity. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, the compound's potential use as an antimicrobial and antifungal agent is also an area of interest for future research.
Conclusion
In conclusion, 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound exhibits unique properties that make it suitable for a wide range of research applications. Its mechanism of action involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been found to exhibit various biochemical and physiological effects. While there are potential advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound that hold promise for the development of new treatments and therapies for various diseases.
Synthesemethoden
The synthesis of 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide involves the reaction between 5-chloro-2-hydroxybenzoic acid and 3-tert-butyl-4-chloroaniline in the presence of a strong acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified and characterized using various analytical techniques such as NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
Eigenschaften
CAS-Nummer |
16128-96-4 |
|---|---|
Produktname |
5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide |
Molekularformel |
C17H16Cl2N2O4 |
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
3-tert-butyl-5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-17(2,3)12-7-9(18)6-11(15(12)22)16(23)20-14-5-4-10(21(24)25)8-13(14)19/h4-8,22H,1-3H3,(H,20,23) |
InChI-Schlüssel |
MDOYUMDYRPHEKG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Andere CAS-Nummern |
16128-96-4 |
Synonyme |
5-chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide S 13 S-13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



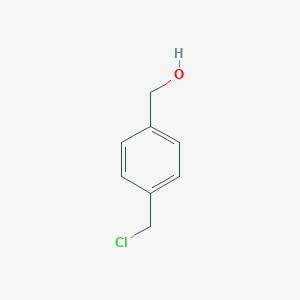
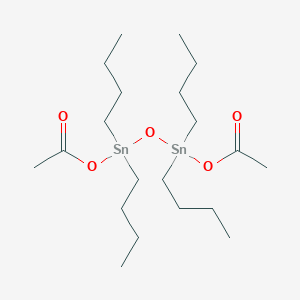
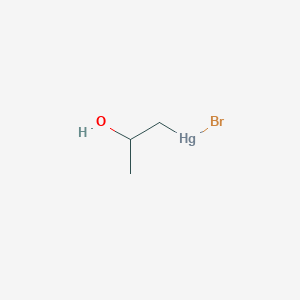
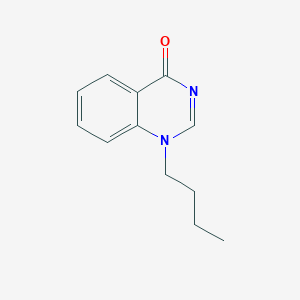
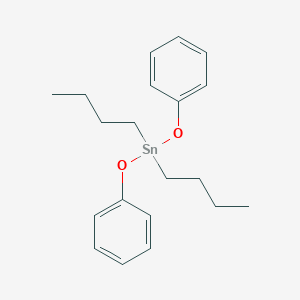
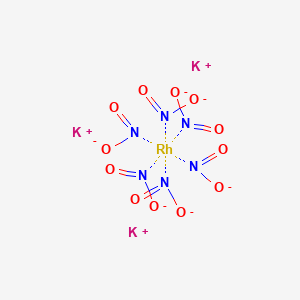
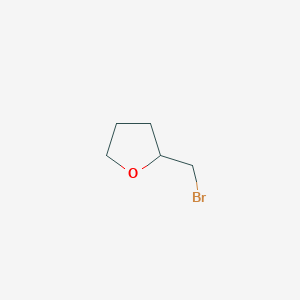
![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)

